molecular formula C17H19NO2 B262351 4-isopropyl-N-(3-methoxyphenyl)benzamide

4-isopropyl-N-(3-methoxyphenyl)benzamide

Katalognummer B262351
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: JKOVWILESIAMFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-isopropyl-N-(3-methoxyphenyl)benzamide, commonly known as GSK932121, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various research studies.

Wirkmechanismus

GSK932121 acts as a potent and selective inhibitor of CK1δ by binding to the ATP-binding site of the kinase. This binding leads to the inhibition of CK1δ activity, which in turn affects various downstream signaling pathways. GSK932121 has been found to modulate the circadian rhythm by regulating the stability of the clock protein PER2, which is a key regulator of the circadian clock. It also inhibits the Wnt signaling pathway by targeting the phosphorylation of β-catenin, which is a key mediator of the pathway.
Biochemical and Physiological Effects:
GSK932121 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to modulate the circadian rhythm, inhibit the Wnt signaling pathway, and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of GSK932121 is its potent and selective inhibition of CK1δ, which makes it an attractive target for drug development. It has also been found to exhibit good oral bioavailability and pharmacokinetic properties. However, one of the limitations of GSK932121 is its limited solubility in water, which can make it challenging to use in some experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of GSK932121. One of the key areas of focus is the development of GSK932121 as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of focus is the identification of new targets for GSK932121 and the development of new derivatives with improved pharmacokinetic properties and solubility. Additionally, further studies are needed to elucidate the mechanism of action of GSK932121 and its downstream effects on various signaling pathways.
Conclusion:
In conclusion, GSK932121 is a promising chemical compound with potential therapeutic applications in various diseases. Its potent and selective inhibition of CK1δ makes it an attractive target for drug development, and its ability to modulate various signaling pathways makes it a valuable tool for studying cellular processes. Further research is needed to fully understand the mechanism of action of GSK932121 and its potential applications in the field of medicine.

Synthesemethoden

The synthesis of GSK932121 involves the reaction of 4-isopropylaniline with 3-methoxybenzoyl chloride in the presence of a base, followed by purification through column chromatography. This method has been reported in various research studies and has been found to yield high-quality GSK932121 with good purity.

Wissenschaftliche Forschungsanwendungen

GSK932121 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythms, Wnt signaling, and DNA damage response. CK1δ has been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease, making it an attractive target for drug development.

Eigenschaften

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-(3-methoxyphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)13-7-9-14(10-8-13)17(19)18-15-5-4-6-16(11-15)20-3/h4-12H,1-3H3,(H,18,19)

InChI-Schlüssel

JKOVWILESIAMFA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.